1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Overview
Description
1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has been used in the synthesis of various novel compounds. For instance, it played a role in the creation of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which showed moderate effects against some bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Additionally, it was involved in the efficient microwave-mediated synthesis of heterocycles like benzothiazole and benzimidazole derivatives (Darweesh, Mekky, Salman, & Farag, 2016).
Reactions and Derivatives
This compound has been a key player in studying regioselective and regiospecific reactions, contributing to the understanding of reaction mechanisms and the development of new synthetic methods (Didenko et al., 2010). Its use in formylation reactions under Vilsmeier–Haack conditions has also been documented, providing insights into the structural determinations of synthesized compounds (Lipson et al., 2012).
Biological Applications
In the realm of biologically active compounds, derivatives of 1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone have shown promise. For example, certain compounds synthesized using this compound demonstrated antibacterial activity (Lahmidi et al., 2019), while others showed potential as antimicrobial agents (Mabkhot et al., 2016).
Pharmacological Potential
In pharmacology, some derivatives have been explored for their analgesic and anti-inflammatory properties (Shaaban et al., 2008), and others have been evaluated for anti-HIV-1 and anti-HSV-1 activities, showing significant potential as antiviral agents (Abdel-Hafez et al., 2002).
properties
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12(23)14-11-18-17-19-16(13-7-5-4-6-8-13)20-22(17)15(14)9-10-21(2)3/h4-11H,1-3H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZQKZBHDHYIJU-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)N=C1)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)N=C1)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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